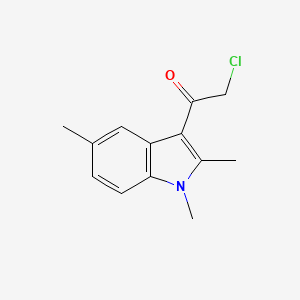

2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

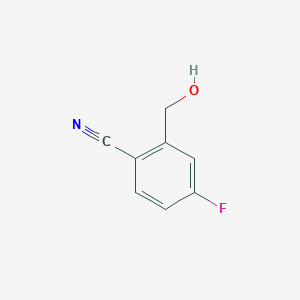

2-Chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone is a chemical compound with the molecular formula C13H14ClNO12. It has a molecular weight of 235.713.

Synthesis Analysis

The synthesis of 2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone is not explicitly mentioned in the search results. However, related compounds have been synthesized through various methods such as nucleophilic addition, dehydration, and Knoevenagel condensation4.Molecular Structure Analysis

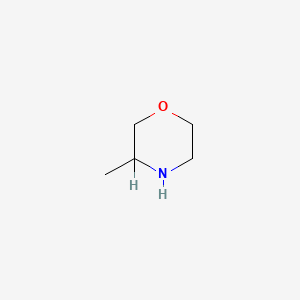

The InChI code for 2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone is 1S/C13H14ClNO/c1-8-4-5-11-10 (6-8)13 (12 (16)7-14)9 (2)15 (11)3/h4-6H,7H2,1-3H33. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Chemical Reactions Analysis

Specific chemical reactions involving 2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone are not detailed in the search results. However, indole derivatives, which this compound is a part of, are known to undergo various chemical reactions4.Physical And Chemical Properties Analysis

The compound has a molecular weight of 235.713. It is recommended to be stored at a temperature between 2~8°C3. The purity of the compound is reported to be 95%3.Scientific Research Applications

Synthesis of Alkaloids

- Scientific Field : Organic Chemistry

- Application Summary : Indole derivatives are used in the synthesis of alkaloids, which are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .

- Methods of Application : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .

- Results or Outcomes : The synthesis resulted in a tricyclic indole with an 84% yield .

Biological Potential of Indole Derivatives

- Scientific Field : Pharmacology

- Application Summary : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .

- Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Safety And Hazards

Specific safety and hazard information for 2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone is not provided in the search results. However, a Material Safety Data Sheet (MSDS) is available for this compound3, which would provide detailed safety and hazard information.

Future Directions

The search results do not provide specific future directions for 2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone. However, indole derivatives have shown potential in various fields, suggesting that further research into the properties and applications of this compound could be beneficial5.

properties

IUPAC Name |

2-chloro-1-(1,2,5-trimethylindol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO/c1-8-4-5-11-10(6-8)13(12(16)7-14)9(2)15(11)3/h4-6H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQWKKOZUUPLFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2C(=O)CCl)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1346464.png)

![ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1346472.png)